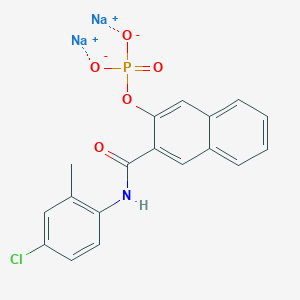

Naphthol AS-TR phosphate (disodium)

Beschreibung

BenchChem offers high-quality Naphthol AS-TR phosphate (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthol AS-TR phosphate (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C18H13ClNNa2O5P |

|---|---|

Molekulargewicht |

435.7 g/mol |

IUPAC-Name |

disodium;[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] phosphate |

InChI |

InChI=1S/C18H15ClNO5P.2Na/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2 |

InChI-Schlüssel |

TYCHZTPSWMGRRI-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational Significance in Enzymology and Cellular Biology Research

Naphthol AS-TR phosphate (B84403) (disodium) is a chromogenic and fluorogenic substrate primarily employed for the detection of acid and alkaline phosphatase activity. medchemexpress.comcaltagmedsystems.co.ukcaltagmedsystems.co.uk Phosphatases are a ubiquitous group of enzymes that catalyze the hydrolysis of phosphomonoesters, a fundamental process in numerous biological pathways. The ability to accurately detect and quantify phosphatase activity is therefore crucial for a wide range of research areas, from fundamental enzymology to clinical diagnostics.

The utility of Naphthol AS-TR phosphate lies in its chemical design. The phosphate group renders the molecule soluble in aqueous solutions, a necessary characteristic for a substrate in biological assays. medchemexpress.comcaltagmedsystems.co.uk Upon enzymatic action by a phosphatase, the phosphate group is cleaved, yielding an insoluble naphthol derivative, Naphthol AS-TR. This product can then react with a diazonium salt, which is typically included in the reaction mixture, to form a highly colored and often fluorescent azo dye at the site of enzyme activity. caltagmedsystems.co.uk This localized precipitation of the dye allows for the precise visualization of enzyme distribution within tissues and cells, a technique known as enzyme histochemistry.

In cellular biology, this substrate is instrumental in studies of cellular differentiation, metabolism, and function. For instance, it has been utilized in the identification of specific cell types based on their enzymatic content and in the investigation of cellular responses to various stimuli. The distinct color or fluorescence produced provides a clear and measurable signal, enabling researchers to map enzyme activity with high resolution.

Historical Development and Evolution As an Enzyme Substrate

Enzymatic Dephosphorylation Pathways and Kinetics

The core of Naphthol AS-TR phosphate's function is its role as a substrate for phosphatase enzymes. pubcompare.aimedchemexpress.commedchemexpress.com Phosphatases, including both acid and alkaline varieties, catalyze the hydrolysis of the phosphate ester bond in the Naphthol AS-TR phosphate molecule. medchemexpress.comlabclinics.comcaltagmedsystems.co.uk This enzymatic reaction, known as dephosphorylation, results in the cleavage of the phosphate group, releasing it as inorganic phosphate and yielding the primary product, Naphthol AS-TR. labclinics.comcaltagmedsystems.co.ukscbt.com

The kinetics of this enzymatic reaction are influenced by several factors, including pH and the presence of specific ions. Alkaline phosphatase, for example, exhibits optimal activity in alkaline environments, which enhances the reactivity of Naphthol AS-TR phosphate. scbt.com The unique aromatic structure of the substrate facilitates effective binding to the active site of the enzyme, leading to a rapid hydrolytic reaction. scbt.com Studies on alkaline phosphatase have shown that the kinetics of inhibition by phosphate derivatives are typically "mixed," affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax), with the competitive element being predominant. nih.gov This suggests that the released phosphate can act as a competitive inhibitor, competing with the substrate for the enzyme's active site. nih.gov

Characterization of the Released Naphthol AS-TR Product

The enzymatic hydrolysis of Naphthol AS-TR phosphate is the initial step in a detection cascade. The liberated Naphthol AS-TR molecule is the key component that generates a measurable signal, either through its intrinsic fluorescence or through subsequent chemical reactions to produce a colored precipitate.

Fluorogenic Signal Generation and Spectroscopic Properties (Excitation/Emission Spectra)

Upon its release, Naphthol AS-TR exhibits fluorescence. labclinics.comcaltagmedsystems.co.uk This property allows for the quantitative measurement of phosphatase activity. The fluorogenic signal is directly proportional to the amount of Naphthol AS-TR produced, which in turn corresponds to the level of enzyme activity.

The spectroscopic properties of Naphthol AS-TR are central to its detection. It displays a characteristic excitation and emission spectrum.

| Spectroscopic Property | Wavelength (nm) |

| Excitation Maximum | 388 |

| Emission Maximum | 512 |

| Data derived from multiple sources. labclinics.comcaltagmedsystems.co.ukchemodex.com |

This distinct spectral profile allows for sensitive and specific detection using fluorescence microscopy or spectrophotometry. pubcompare.ai

Chromogenic Reaction Mechanisms and Signal Amplification

In addition to its fluorogenic properties, Naphthol AS-TR can be used in chromogenic assays. This method is particularly common in histochemistry for the in-situ localization of enzyme activity. caltagmedsystems.co.ukchemodex.com The process involves a coupling reaction where the released Naphthol AS-TR immediately reacts with a diazonium salt, such as Fast Red TR, present in the reaction mixture. caltagmedsystems.co.ukresearchgate.net

This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzymatic activity. caltagmedsystems.co.ukchemodex.com The intense color of the precipitate provides a clear visual marker that can be observed under a light microscope. The insolubility of the resulting dye is crucial for achieving precise localization of the enzyme within tissues and cells. oup.comoup.com

Quantitative and Qualitative Methodologies in Enzyme Activity Assessment

Spectrophotometric and Fluorometric Assay Development for Phosphatase Activity

Naphthol AS-TR phosphate (B84403) is a chromogenic and fluorogenic substrate utilized for the detection of both acid and alkaline phosphatase activity. medchemexpress.commedchemexpress.com The enzymatic hydrolysis of the phosphate group from Naphthol AS-TR phosphate by a phosphatase yields Naphthol AS-TR. This product can be detected spectrophotometrically, often in conjunction with a diazonium salt like Fast Red TR to produce a colored azo dye. google.comnih.gov Alternatively, the liberated Naphthol AS-TR is fluorescent, with reported excitation and emission maxima of approximately 388 nm and 512-516 nm, respectively, allowing for sensitive fluorometric quantification of enzyme activity. chemodex.com

The efficiency and reliability of phosphatase assays using Naphthol AS-TR phosphate are highly dependent on the optimization of reaction conditions. Key parameters that require careful consideration include pH, temperature, and the composition of the buffer system. The optimal conditions can vary significantly depending on the specific phosphatase being studied and the nature of the biological sample.

For alkaline phosphatase (ALP) activity, assays are typically performed in alkaline buffers. For instance, a 0.1 M Tris buffer with a pH of 9.0 has been successfully employed. ksu.edu.sa In some fluorometric applications for total alkaline phosphatase activity, a pH of 9.8 has been found to be optimal. Conversely, for acid phosphatase activity, the reaction is conducted in an acidic buffer. One study utilized an acetone-citrate buffer with a pH of 4.2. science.gov The choice of buffer is critical, as some components can interfere with the assay; for example, high concentrations of phosphate, as found in phosphate-buffered saline (PBS), should be avoided as they can act as competitive inhibitors of the phosphatase enzyme. The presence of divalent cations, such as MgCl2, can also influence enzyme activity and may need to be included in the reaction buffer at concentrations typically around 1-2 mM to enhance enzymatic hydrolysis.

The incubation temperature and duration are also critical parameters. While many assays are performed at 37°C to approximate physiological conditions, the optimal temperature can vary. Incubation times can range from minutes to an hour or even overnight in some histochemical applications, depending on the expected enzyme concentration and the desired signal intensity. ksu.edu.sagoogle.comresearchgate.net

Below is a table summarizing examples of reaction conditions used in phosphatase assays with Naphthol AS-TR phosphate.

| Enzyme Target | Buffer System | pH | Temperature (°C) | Other Components | Application |

| Alkaline Phosphatase | 0.1 M Tris buffer | 9.0 | Room Temperature | - | Staining |

| Alkaline Phosphatase | Acetone/Citrate buffer | 4.2 | Room Temperature | - | Staining |

| Alkaline Phosphatase | 0.1 M Tris buffer | 9.6 | 37 | 0.25% Naphthol AS-TR phosphate, 0.75% Fast Blue BB salt | Staining |

| Tartrate-Resistant Acid Phosphatase | Acetate buffer | 5.0 | 37 | Sodium tartrate, N,N-dimethylformamide | Histochemistry |

To obtain quantitative data on enzyme activity, it is essential to establish a reliable calibration and standardization protocol. This typically involves generating a standard curve using a known concentration of the product of the enzymatic reaction or a purified enzyme standard.

For a fluorometric assay using Naphthol AS-TR phosphate, a standard curve can be constructed by preparing a series of dilutions of purified Naphthol AS-TR, the fluorescent product. The fluorescence intensity of each standard is then measured, and a plot of fluorescence versus concentration is generated. The enzyme activity in an unknown sample can then be determined by measuring its fluorescence and interpolating the concentration from the standard curve.

Alternatively, a purified enzyme of known activity can be used to create a standard curve. In this approach, a range of enzyme concentrations is assayed with an excess of Naphthol AS-TR phosphate, and the rate of product formation (measured as an increase in absorbance or fluorescence over time) is plotted against the enzyme concentration.

| Parameter | Description |

| Standard | Purified alkaline phosphatase of known activity or Naphthol AS-TR. |

| Concentration Range | A series of dilutions covering the expected range of the samples. |

| Assay Conditions | Optimized buffer, pH, temperature, and substrate concentration. |

| Measurement | Absorbance or fluorescence intensity. |

| Analysis | Plot of signal versus concentration to generate a standard curve. |

| Quantification | Interpolation of unknown sample signals on the standard curve. |

Enzyme Kinetic Parameter Determination

Naphthol AS-TR phosphate (disodium) serves as a valuable substrate for determining the kinetic parameters of phosphatases, which provides insights into their catalytic efficiency and substrate affinity.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

To determine these parameters using Naphthol AS-TR phosphate, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of the substrate while keeping the enzyme concentration constant. The data are then plotted as V₀ versus [S], which typically yields a hyperbolic curve. By fitting this data to the Michaelis-Menten equation or using linear transformations like the Lineweaver-Burk plot, the values of Km and Vmax can be determined.

While the literature mentions the use of Naphthol AS-TR phosphate in kinetic studies, specific Km and Vmax values for phosphatases with this substrate are not widely reported in the reviewed scientific articles. For comparison, a study on a different substrate, acetylcholine (B1216132) iodide, reported a Km of 0.034 mM and a Vmax of 0.017 µM/min/µg protein. ksu.edu.sa It is important to note that some phosphatases may exhibit substrate inhibition, where at very high substrate concentrations, the reaction rate decreases, deviating from the classic Michaelis-Menten kinetics.

The following table provides a hypothetical representation of data that would be collected for a Michaelis-Menten analysis.

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µmol/min) |

| 5 | 0.5 |

| 10 | 0.8 |

| 20 | 1.2 |

| 40 | 1.6 |

| 80 | 1.8 |

| 160 | 1.9 |

The turnover number, or kcat, is a measure of the catalytic efficiency of an enzyme. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The kcat is calculated from the Vmax and the total enzyme concentration ([E]t) using the formula: kcat = Vmax / [E]t.

The determination of kcat provides a more direct measure of an enzyme's catalytic power than Vmax alone. The ratio of kcat/Km is often referred to as the specificity constant or catalytic efficiency, and it provides a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations.

Specific studies reporting the kcat values for phosphatases using Naphthol AS-TR phosphate as the substrate were not found in the reviewed literature. However, the experimental setup to determine kcat would be an extension of the Michaelis-Menten analysis, requiring accurate quantification of the enzyme concentration in the assay.

Applications in High-Throughput Screening for Enzyme Modulators

The search for novel enzyme inhibitors and activators is a critical component of drug discovery and chemical biology. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a target enzyme. The properties of Naphthol AS-TR phosphate make it a suitable substrate for HTS assays for phosphatase modulators.

The enzymatic conversion of Naphthol AS-TR phosphate to a fluorescent or colored product provides a robust and easily detectable signal that can be measured in a microplate format, which is essential for HTS. The assay can be configured to identify inhibitors by a decrease in signal or activators by an increase in signal compared to a control.

Naphthol AS-TR phosphate has been identified as a component of compound libraries used in HTS campaigns. For instance, it has been used in the identification of inhibitors of CREB (cAMP response element-binding protein)-mediated gene transcription. In one study, Naphthol AS-TR phosphate was found to be a more potent inhibitor of anchorage-independent growth and cyclin expression (IC50 of 3.7 µM) compared to other naphthol derivatives like KG-501 and naphthol-MX-phosphate.

The following table provides a conceptual layout for a data table from a high-throughput screen for phosphatase inhibitors using a Naphthol AS-TR phosphate-based assay.

| Compound ID | Concentration Tested (µM) | % Inhibition | IC50 (µM) |

| Compound A | 10 | 95 | 1.2 |

| Compound B | 10 | 15 | > 50 |

| Compound C | 10 | 78 | 5.8 |

| Naphthol AS-TR phosphate | - | - | 3.7 (as an inhibitor in a specific context) |

Identification of Enzyme Activators and Inhibitors

The core principle behind using Naphthol AS-TR phosphate to identify enzyme activators and inhibitors lies in the monitoring of the enzymatic reaction rate. Phosphatases catalyze the hydrolysis of the phosphate group from the Naphthol AS-TR phosphate molecule. This reaction yields a naphthol derivative that, either directly or upon reaction with a visualizing agent, produces a measurable colorimetric or fluorescent signal. medchemexpress.comresearchgate.net The intensity of this signal is directly proportional to the amount of product formed and, consequently, to the enzyme's activity.

An increase in the rate of signal generation in the presence of a test compound suggests that the compound is an activator of the enzyme. Conversely, a decrease in the reaction rate indicates the compound is an inhibitor. This methodology is adaptable for high-throughput screening (HTS) assays, allowing for the rapid testing of large libraries of chemical compounds for their potential as enzymatic modulators. researchgate.netnih.gov

The following tables represent illustrative findings from hypothetical screening assays using Naphthol AS-TR phosphate to identify potential activators and inhibitors of acid and alkaline phosphatases.

Table 1: Illustrative Data for Screening of Potential Acid Phosphatase Inhibitors

This table showcases a hypothetical screening of various compounds for their inhibitory effect on acid phosphatase activity, using Naphthol AS-TR phosphate as the substrate. The percentage of inhibition is calculated relative to a control reaction without any test compound.

| Compound ID | Test Compound | Concentration (µM) | Acid Phosphatase Activity (Relative Fluorescence Units/min) | Inhibition (%) |

| CTRL-01 | None (Control) | - | 1500 | 0 |

| INH-A-01 | Sodium Tartrate | 100 | 150 | 90 |

| INH-A-02 | Sodium Fluoride | 100 | 300 | 80 |

| INH-A-03 | Lead (II) Acetate | 100 | 600 | 60 |

| INH-A-04 | Compound X | 100 | 1450 | 3.3 |

This table is for illustrative purposes and does not represent actual experimental data.

Table 2: Illustrative Data for Screening of Potential Alkaline Phosphatase Activators

This table provides a hypothetical example of a screening assay to identify activators of alkaline phosphatase. The fold activation is determined by comparing the enzyme activity in the presence of a test compound to a control reaction.

| Compound ID | Test Compound | Concentration (µM) | Alkaline Phosphatase Activity (Absorbance at 520 nm/min) | Fold Activation |

| CTRL-02 | None (Control) | - | 0.10 | 1.0 |

| ACT-B-01 | Magnesium Chloride (MgCl₂) | 1000 | 0.25 | 2.5 |

| ACT-B-02 | Zinc Chloride (ZnCl₂) | 100 | 0.18 | 1.8 |

| ACT-B-03 | Compound Y | 100 | 0.35 | 3.5 |

| ACT-B-04 | Compound Z | 100 | 0.11 | 1.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Spatial and Temporal Localization of Phosphatase Activity in Biological Systems

Histochemical and Cytochemical Staining Techniques

Histochemical and cytochemical staining methods are foundational for visualizing the distribution of enzymes in tissue sections and individual cells. Naphthol AS-TR phosphate (B84403) (disodium) is a widely used substrate in these techniques for the demonstration of both acid and alkaline phosphatase activity. scientificlabs.co.ukscbt.comscbt.com The water-soluble nature of the disodium (B8443419) salt allows it to readily penetrate tissues and access the enzymes of interest. sigmaaldrich.comcaltagmedsystems.co.uk

The cornerstone of the histochemical method using Naphthol AS-TR phosphate is the enzymatic release of a naphthol derivative, which then participates in a coupling reaction to form a visible dye. The process unfolds in two primary steps:

Enzymatic Hydrolysis: Phosphatase enzymes present in the tissue cleave the phosphate group from the Naphthol AS-TR phosphate substrate. This reaction yields the intermediate compound, Naphthol AS-TR. caltagmedsystems.co.uk

Azo Coupling: The incubation medium also contains a diazonium salt (e.g., Fast Red TR Salt). sigmaaldrich.com The newly formed Naphthol AS-TR immediately couples with this diazonium salt. caltagmedsystems.co.ukadipogen.comchemodex.com This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, attacking the electron-rich naphthol compound. vedantu.com

The result of this coupling reaction is the formation of a brightly colored, insoluble azo dye. caltagmedsystems.co.ukadipogen.comyoutube.com Because this azo dye is insoluble, it precipitates directly at the site of enzyme activity, providing a permanent and sharply localized colored marker.

Naphthol AS-TR phosphate is a versatile substrate applicable to the detection of different types of phosphatases by manipulating the pH of the reaction environment. scientificlabs.co.ukmedchemexpress.com

Alkaline Phosphatase: To visualize alkaline phosphatase activity, tissue sections are incubated with the substrate in a buffer solution with an alkaline pH. The enzyme, if present, catalyzes the hydrolysis, leading to the deposition of the azo dye at locations of high activity. medchemexpress.com

Acid Phosphatase: Conversely, to detect acid phosphatase, the incubation is carried out in an acidic buffer. This ensures that only enzymes with optimal activity in an acidic environment, such as lysosomal acid phosphatase, will be detected. adipogen.com

The distinct color of the final azo dye product allows for straightforward visualization of the enzyme's distribution within the tissue architecture using a standard light microscope.

The high spatial resolution afforded by the Naphthol AS-TR phosphate method is a direct consequence of the insolubility of the final azo dye product. This insolubility prevents the dye from diffusing away from the enzymatic site, which is crucial for accurate localization at the cellular and even subcellular level. For example, this technique can be used to demonstrate the concentration of acid phosphatase activity within specific organelles, such as lysosomes. The precise deposition of the dye provides clear evidence of the enzyme's compartmentalization within the cell, offering insights into cellular function and metabolic processes. nih.gov

Table 1: Histochemical Staining with Naphthol AS-TR Phosphate

| Target Enzyme | Principle of Reaction | Visualization Method |

| Alkaline Phosphatase | Enzymatic hydrolysis of Naphthol AS-TR phosphate at alkaline pH, followed by coupling of the resulting Naphthol AS-TR with a diazonium salt. | Formation of an insoluble, colored azo dye precipitate at the site of enzyme activity, viewed by light microscopy. |

| Acid Phosphatase | Enzymatic hydrolysis of Naphthol AS-TR phosphate at acidic pH, followed by coupling of the resulting Naphthol AS-TR with a diazonium salt. | Formation of an insoluble, colored azo dye precipitate at the site of enzyme activity, viewed by light microscopy. |

Advanced Microscopy Techniques Utilizing Naphthol AS-TR Phosphate (Disodium)

Beyond traditional chromogenic staining, Naphthol AS-TR phosphate serves as a fluorogenic substrate, enabling its use with more advanced and quantitative imaging techniques. caltagmedsystems.co.ukchemodex.com This dual capability as both a chromogenic and fluorogenic substrate enhances its versatility in studying enzyme function. adipogen.comchemodex.com

In the absence of a diazonium salt, the enzymatic cleavage of the phosphate group from Naphthol AS-TR phosphate yields Naphthol AS-TR, a molecule that is inherently fluorescent. caltagmedsystems.co.uk This product, Naphthol AS-TR, exhibits excitation and emission spectra of approximately 388 nm and 512 nm, respectively. caltagmedsystems.co.ukchemodex.com

The intensity of the fluorescence produced is a quantitative marker of the phosphatase activity. caltagmedsystems.co.ukchemodex.com By using a fluorescence microscope, researchers can capture and measure this light emission, allowing for the detailed mapping of enzyme activity across a tissue section or within a cell culture. This approach provides not just qualitative localization but also quantitative data on the levels of enzyme function in different regions of a sample.

The fluorescent signal generated from the Naphthol AS-TR product can be further analyzed using confocal microscopy. This advanced imaging technique offers significant advantages over conventional fluorescence microscopy by eliminating out-of-focus light, which results in images with higher resolution and improved contrast.

The application of confocal microscopy allows for the creation of sharp, detailed optical sections through the specimen. By acquiring a series of these optical sections at different depths (a process known as z-stacking), a full three-dimensional reconstruction of the phosphatase activity within the intact cell or tissue can be generated. This provides an exceptionally clear and precise view of the enzyme's spatial distribution, revealing intricate details of its localization within complex biological structures.

Table 2: Properties of Naphthol AS-TR Phosphate (Disodium Salt)

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₃ClNNa₂O₅P | caltagmedsystems.co.ukscbt.comcaltagmedsystems.co.uksigmaaldrich.com |

| Molecular Weight | 435.71 g/mol | sigmaaldrich.comscbt.comcaltagmedsystems.co.uksigmaaldrich.com |

| CAS Number | 4264-93-1 | sigmaaldrich.comcaltagmedsystems.co.ukscbt.comsigmaaldrich.com |

| Appearance | White to off-white powder | caltagmedsystems.co.uk |

| Solubility | Soluble in water (50 mg/mL) | sigmaaldrich.comsigmaaldrich.comcaltagmedsystems.co.uk |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.comcaltagmedsystems.co.uk |

Immunodetection Methodologies

Immunodetection methods are a cornerstone of modern biological research, allowing for the specific detection of antigens in tissues and on membranes. These techniques often employ enzyme-conjugated antibodies, where the enzyme catalyzes a reaction that produces a detectable signal at the site of the antigen. Alkaline phosphatase (AP) is a commonly used enzyme label in these applications. The choice of substrate for the enzyme is critical for achieving high sensitivity and a well-defined signal.

Naphthol AS-TR Phosphate (Disodium) in Immunohistochemistry and Immunoblotting

Naphthol AS-TR phosphate (disodium salt) is a specialized substrate for the detection of both acid and alkaline phosphatase activity in immunodetection methodologies such as immunohistochemistry (IHC) and immunoblotting. caltagmedsystems.co.ukscbt.com Its utility lies in its ability to generate a highly localized and stable signal, enabling the precise visualization of target proteins within complex biological samples. oup.comoup.com

The fundamental principle of its use involves a two-step enzymatic reaction. First, the phosphatase enzyme, conjugated to a secondary antibody, cleaves the phosphate group from the Naphthol AS-TR phosphate substrate. This enzymatic action releases an insoluble naphthol intermediate, Naphthol AS-TR. caltagmedsystems.co.uk

This intermediate then undergoes a simultaneous azo-coupling reaction with a diazonium salt present in the reaction mixture. caltagmedsystems.co.uk This coupling results in the formation of a brightly colored, insoluble azo dye that precipitates at the site of enzymatic activity. caltagmedsystems.co.uk The choice of the diazonium salt can influence the color of the final precipitate, allowing for some flexibility in multicolor imaging experiments.

In addition to chromogenic detection, the hydrolysis product of Naphthol AS-TR phosphate, Naphthol AS-TR, is fluorescent. caltagmedsystems.co.uk It exhibits excitation and emission spectra of approximately 388/512 nm, respectively. caltagmedsystems.co.uk This fluorogenic property allows for quantitative analysis of phosphatase activity and can be utilized in fluorescence microscopy and other fluorescence-based detection systems. caltagmedsystems.co.uk

Detailed Research Findings

Historically, the development of various naphthol AS-phosphates provided significant advancements in enzyme histochemistry. A 1958 study by Burstone conducted a comparative analysis of several naphthol AS-phosphates for the demonstration of phosphatases. This work highlighted the utility of these substrates in producing sharp microscopic localizations due to the high substantivity and chromogenicity of the resulting naphthols. oup.com The research noted that Naphthol AS-TR phosphate was a useful substrate for these applications. oup.comoup.com

The following table summarizes diazonium salts that have been historically used in conjunction with Naphthol AS phosphates for the localization of phosphatase activity.

Data sourced from Burstone, 1958. The study provides a comparative assessment of various Naphthol AS-phosphates and notes these diazonium salts as useful coupling components.

In the context of modern immunodetection, Naphthol AS-TR phosphate continues to be relevant. For immunohistochemistry, its ability to produce a fine, granular precipitate allows for precise intracellular localization of target antigens. In immunoblotting, it serves as a sensitive substrate for the detection of AP-conjugated antibodies, resulting in the formation of distinct bands on the blotting membrane.

The selection of Naphthol AS-TR phosphate as a substrate offers a reliable and versatile option for the spatial and temporal localization of phosphatase activity in a variety of immunodetection applications. Its ability to produce both a stable colored precipitate and a fluorescent signal provides researchers with multiple modalities for visualizing and quantifying the expression and localization of proteins of interest.

Table of Mentioned Compounds

Role in Investigating Specific Biochemical Pathways and Molecular Interactions

Dissecting the Functional Significance of Phosphatases in Cellular Processes

Naphthol AS-TR phosphate (B84403) is widely employed as a chromogenic and fluorogenic substrate for detecting the activity of both acid and alkaline phosphatases. nih.govspringernature.comacs.orgnih.govmedchemexpress.comcaltagmedsystems.co.ukpubcompare.aiscbt.com In the presence of a phosphatase, the phosphate group is hydrolyzed from the Naphthol AS-TR molecule. This enzymatic reaction yields a product that can be detected either by its color or by its fluorescence, providing a quantitative measure of phosphatase activity. nih.govacs.orgnih.govmedchemexpress.comcaltagmedsystems.co.uk

The dephosphorylated product of Naphthol AS-TR phosphate exhibits distinct excitation and emission spectra (approximately 388/512 nm), making it a useful quantitative marker for the activity of acid and alkaline phosphatases. nih.gov This characteristic is particularly valuable in various research applications, including immunohistology, immunoblotting, and dot blot applications, where it is often used with diazonium salts to produce a distinct azo dye. nih.govsigmaaldrich.com

The ability to monitor phosphatase activity is crucial for understanding numerous cellular processes, as the levels of phosphatases can change significantly in various physiological and pathological states. nih.gov For instance, it is a valuable tool for monitoring enzyme activity in biological samples like serum. springernature.comacs.orgcaltagmedsystems.co.uk

Mechanistic Studies of Transcription Factor Complex Inhibition (e.g., CREB-CBP)

Research has demonstrated that derivatives of Naphthol AS, such as Naphthol AS-E phosphate, can act as inhibitors of critical protein-protein interactions within transcription factor complexes. acs.org One of the most notable examples is the inhibition of the interaction between the cyclic AMP-response element-binding protein (CREB) and its coactivator, the CREB-binding protein (CBP). acs.orgnih.gov This interaction is a key step in the activation of gene transcription in response to a multitude of extracellular signals.

Naphthol AS-E phosphate has been identified as a small molecule inhibitor that targets the KIX domain of CBP, thereby disrupting its association with the kinase-inducible domain (KID) of phosphorylated CREB. This inhibitory action effectively downregulates CREB-mediated gene transcription. The potency of this inhibition has been a subject of detailed structure-activity relationship studies, which have provided insights into the chemical features required for effective disruption of the CREB-CBP complex.

The inhibitory effect of Naphthol AS-E phosphate on the CREB-CBP interaction has been demonstrated to have anti-tumor effects and can induce cell cycle regulation and autophagy suppression.

Research on Protein-Protein Interactions Modulated by Phosphatase Activity

The principle of using Naphthol AS-TR phosphate as a phosphatase substrate can be conceptually extended to the study of protein-protein interactions that are regulated by phosphorylation and dephosphorylation events. While direct studies using Naphthol AS-TR phosphate in this specific context are not extensively detailed in the provided search results, the underlying methodology is pertinent. In such an experimental setup, a protein complex could be subjected to phosphatase activity. The subsequent dephosphorylation of a component of this complex could lead to its dissociation. By coupling this event to a system where the phosphatase activity is measured by the hydrolysis of Naphthol AS-TR phosphate, one could indirectly monitor the stability of the protein-protein interaction as a function of its phosphorylation state.

Furthermore, derivatives of Naphthol AS have been utilized to probe other significant protein-protein interactions. For instance, Naphthol AS-E phosphate has been shown to inhibit the interaction between the transcription factor Myb and the KIX domain of the coactivator p300, a protein closely related to CBP. This inhibition of the Myb-p300 interaction has been demonstrated to suppress the expression of Myb target genes and induce differentiation and apoptosis in leukemia cell lines, highlighting the therapeutic potential of targeting such interactions.

Exploration in Developing Biosensors for Target Biomolecules

The chromogenic and fluorogenic properties of Naphthol AS-TR phosphate upon enzymatic dephosphorylation make it an attractive candidate for the signal generation component of biosensors. nih.govacs.orgnih.govmedchemexpress.comcaltagmedsystems.co.ukpubcompare.ai In a typical enzymatic biosensor, an enzyme is used as a recognition element that specifically interacts with the target biomolecule. This interaction can either activate or inhibit the enzyme. The resulting change in enzyme activity can then be detected by measuring the rate of conversion of a substrate like Naphthol AS-TR phosphate into its colored or fluorescent product.

Comparative Analysis of Naphthol As Tr Phosphate Disodium with Alternative Substrates

Comparative Performance in Acid and Alkaline Phosphatase Assays

The performance of a substrate in an enzyme assay is a critical determinant of its suitability for a particular application. In the context of phosphatase detection, Naphthol AS-TR phosphate (B84403) and its derivatives are often compared with other chromogenic substrates such as p-nitrophenyl phosphate (pNPP) and the combination of 5-bromo-4-chloro-3-indolyl phosphate and nitro blue tetrazolium (BCIP/NBT).

For alkaline phosphatase, Naphthol AS-BI phosphate, a compound structurally related to Naphthol AS-TR phosphate, has demonstrated a significantly higher affinity for the intestinal enzyme compared to p-nitrophenyl phosphate. nih.gov A quantitative histochemical study determined the apparent Michaelis constant (Km) for Naphthol AS-BI phosphate to be approximately 0.26-0.28 mM in homogenates of intestinal mucosa, indicating an affinity that is about 10 times higher than that for p-nitrophenyl-phosphate with the purified enzyme. nih.gov The maximal velocity (Vmax) for intestinal alkaline phosphatase with Naphthol AS-BI phosphate was determined to be in the range of 3.04 to 4.02 absorbance units in different regions of the jejunal villi. nih.gov

In acid phosphatase assays, particularly for tartrate-resistant acid phosphatase (TRAP), Naphthol AS phosphates have shown advantages in specificity.

| Substrate | Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| Naphthol AS-BI phosphate | Intestinal Alkaline Phosphatase | Apparent Km | ~0.26-0.28 mM | nih.gov |

| p-Nitrophenyl phosphate (pNPP) | Intestinal Alkaline Phosphatase | Affinity Comparison | ~10x lower than Naphthol AS-BI phosphate | nih.gov |

| Naphthol AS-BI phosphate | Jejunal Villus Alkaline Phosphatase | Vmax | 3.04 - 4.02 Absorbance Units | nih.gov |

| p-Nitrophenyl phosphate (pNPP) | Burkholderia gladioli Acid Phosphatase | K0.5 | 65 µM | nih.gov |

| p-Nitrophenyl phosphate (pNPP) | Burkholderia gladioli Acid Phosphatase | Vmax | 113.5 U/mg | nih.gov |

Assessment of Substrate Specificity and Selectivity Profiling

Substrate specificity is a crucial factor, especially when differentiating between isoenzymes or closely related enzymes. Naphthol AS phosphates have demonstrated favorable selectivity in certain applications.

Notably, Naphthol AS-BI phosphate is a preferred substrate for the specific detection of tartrate-resistant acid phosphatase (TRAP) isoform 5b, which is a marker for osteoclastic activity. nih.gov Biochemical assays using p-nitrophenylphosphate (pNPP) for serum TRAP activity often exhibit low specificity for bone-related TRAP due to hydrolysis by other non-type 5 TRAPs. nih.gov The use of Naphthol AS-BI phosphate allows for a more specific assessment of the osteoclastic TRAP 5b activity. nih.gov

| Substrate | Target Enzyme | Alternative Substrate | Advantage | Reference |

|---|---|---|---|---|

| Naphthol AS-BI phosphate | Tartrate-Resistant Acid Phosphatase (TRAP) Isoform 5b | p-Nitrophenyl phosphate (pNPP) | Higher specificity for bone-related TRAP | nih.gov |

Evaluation of Sensitivity and Signal-to-Noise Ratios

The sensitivity of a substrate system, which dictates the limit of detection, and its signal-to-noise ratio are paramount for reliable results, particularly in immunohistochemistry and other blotting techniques.

For alkaline phosphatase detection, the BCIP/NBT system is generally considered to be more sensitive than the Fast Red TR/Naphthol AS-MX and TR phosphate system. sigmaaldrich.com The BCIP/NBT system produces a dark blue to purple insoluble precipitate, offering a strong and distinct signal. sigmaaldrich.com The Fast Red system, which is used in conjunction with Naphthol AS phosphates, produces an intense red insoluble end product. sigmaaldrich.com While both systems are effective, the higher sensitivity of BCIP/NBT may be advantageous for detecting low-abundance targets.

The stability and high chromogenicity of Naphthol AS phosphates suggest their potential for use in quantitative determinations, allowing for precise measurements of enzyme activity. oup.com The choice between these substrate systems often depends on the specific requirements of the assay, including the desired signal color and the need for maximal sensitivity versus other factors like the potential for signal bleed or compatibility with other reagents.

| Substrate System | Enzyme | Relative Sensitivity | Signal Characteristics | Reference |

|---|---|---|---|---|

| BCIP/NBT | Alkaline Phosphatase | Generally more sensitive | Insoluble blue/purple precipitate | sigmaaldrich.com |

| Fast Red / Naphthol AS Phosphates | Alkaline Phosphatase | Less sensitive than BCIP/NBT | Insoluble intense red precipitate | sigmaaldrich.com |

Synthesis, Modification, and Chemical Stability for Research Applications

Methodological Approaches for Naphthol AS-TR Phosphate (B84403) (Disodium) Synthesis

The synthesis of Naphthol AS-TR phosphate (disodium salt) originates from its precursor, Naphthol AS-TR. The fundamental transformation involves the phosphorylation of the hydroxyl group of the naphthol moiety. While specific, contemporary, peer-reviewed syntheses are not extensively detailed in readily available literature, a historical method for its preparation was described by Jeffree and Taylor in 1961 for its use in phosphatase localization nih.gov.

The general chemical principle for such a synthesis involves the reaction of Naphthol AS-TR with a suitable phosphorylating agent. A common and effective reagent for this type of transformation is phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.

The probable synthetic pathway can be outlined in the following steps:

Reaction of Naphthol AS-TR with Phosphorus Oxychloride: Naphthol AS-TR is dissolved in an anhydrous aprotic solvent, and phosphorus oxychloride is added, often at reduced temperatures to control the exothermic reaction. A tertiary amine base is used to scavenge the HCl produced.

Hydrolysis: The resulting dichlorophosphate intermediate is carefully hydrolyzed with water or a dilute base to yield the phosphoric acid monoester.

Formation of the Disodium (B8443419) Salt: The acidic phosphate group is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to form the water-soluble disodium salt.

Purification: The final product is then purified, typically through recrystallization or chromatographic techniques, to achieve the high purity required for research applications.

A summary of the key reactants and their roles in a plausible synthesis is provided in the table below.

| Reactant/Reagent | Role in Synthesis |

| Naphthol AS-TR | Starting material containing the naphthol scaffold. |

| Phosphorus Oxychloride (POCl₃) | Phosphorylating agent that introduces the phosphate group. |

| Pyridine or Triethylamine | Base catalyst and scavenger for HCl byproduct. |

| Water | Hydrolyzes the intermediate to form the phosphoric acid. |

| Sodium Hydroxide or Sodium Carbonate | Neutralizes the phosphoric acid to form the disodium salt. |

Chemical Derivatization Strategies for Enhanced Utility

The primary utility of Naphthol AS-TR phosphate lies in its role as a fluorogenic substrate for phosphatases. The enzymatic removal of the phosphate group is, in essence, a modification that "activates" the molecule for detection. This enzymatic derivatization is central to its application.

Upon hydrolysis by acid or alkaline phosphatases, Naphthol AS-TR phosphate is converted to Naphthol AS-TR. This product is fluorescent, exhibiting excitation and emission maxima that allow for quantitative measurement of enzyme activity medchemexpress.com.

For certain applications, particularly in immunohistochemistry, the utility of the liberated Naphthol AS-TR is further enhanced through a subsequent chemical derivatization step. This involves a coupling reaction with a diazonium salt. The Naphthol AS-TR, once formed, can react with a diazonium salt to produce a highly colored, insoluble azo dye at the site of enzyme activity. This allows for precise localization of the enzyme within tissue sections.

This two-step process can be summarized as:

Enzymatic Dephosphorylation: Naphthol AS-TR phosphate + Phosphatase → Naphthol AS-TR + Phosphate

Azo Coupling Reaction: Naphthol AS-TR + Diazonium Salt → Insoluble Azo Dye

This strategy significantly enhances the utility of Naphthol AS-TR phosphate beyond simple fluorometric assays, enabling its use in powerful qualitative and semi-quantitative histological staining techniques.

Stability Considerations for Long-Term Research Integrity

The chemical stability of Naphthol AS-TR phosphate (disodium salt) is a critical factor for ensuring the reliability and reproducibility of experimental results. Several factors can influence the integrity of the compound over time.

Hygroscopicity and Storage: Naphthol AS-TR phosphate and its disodium salt are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water can potentially lead to hydrolysis of the phosphate ester bond over time, even in the absence of enzymatic activity. Therefore, it is crucial to store the compound in a tightly sealed container in a desiccated environment. For long-term storage, temperatures of -20°C are recommended to minimize degradation chemodex.com. Under these conditions, the compound is reported to be stable for periods ranging from at least six months to two years chemodex.com.

pH and Temperature Stability: The stability of the phosphate ester bond is also dependent on the pH of the solution. While specific data for Naphthol AS-TR phosphate is not readily available, organophosphate esters, in general, are more susceptible to hydrolysis under strongly acidic or alkaline conditions. For research applications, it is advisable to prepare solutions fresh and use buffers that are close to neutral pH, unless the experimental protocol dictates otherwise. Elevated temperatures can also accelerate the rate of hydrolysis, further emphasizing the need for refrigerated or frozen storage of stock solutions.

Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many organic molecules. While specific photostability studies on Naphthol AS-TR phosphate are not widely published, naphthol derivatives can be susceptible to photochemical reactions beilstein-journals.orgnih.gov. To ensure long-term research integrity, it is good practice to store the solid compound and its solutions in amber vials or otherwise protected from light.

A summary of stability considerations and recommended handling practices is provided in the table below.

| Factor | Consideration | Recommended Practice |

| Moisture | Hygroscopic nature can lead to hydrolysis. | Store in a tightly sealed container with a desiccant. |

| Temperature | Higher temperatures accelerate degradation. | Long-term storage at -20°C. |

| pH | Susceptible to hydrolysis at extreme pH values. | Prepare fresh solutions and use appropriate buffers. |

| Light | Potential for photodegradation. | Store in light-protected containers (e.g., amber vials). |

By adhering to these synthesis, modification, and stability principles, researchers can effectively utilize Naphthol AS-TR phosphate (disodium salt) as a reliable tool in their experimental workflows.

Q & A

Q. How is Naphthol AS-TR phosphate disodium used in alkaline phosphatase (ALP) activity assays?

Naphthol AS-TR phosphate disodium acts as a chromogenic substrate for ALP. Upon enzymatic hydrolysis, the phosphate group is cleaved, releasing naphthol AS-TR. This product reacts with diazonium salts (e.g., Fast Red TR) to form a colored precipitate, detectable spectrophotometrically (520–550 nm). For quantification, prepare a reaction mixture with the substrate (0.1–1.0 mM) in a bicarbonate buffer (pH 9.5–10.5), incubate with the enzyme sample at 37°C for 10–30 minutes, and measure absorbance. Include negative controls (substrate-only and enzyme-only) to validate specificity .

Q. What are the optimal storage conditions for Naphthol AS-TR phosphate disodium to ensure stability?

Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis and degradation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Shelf life exceeds 24 months under these conditions, as validated by stability studies on related phosphate esters .

Advanced Research Questions

Q. How does Naphthol AS-TR phosphate disodium compare to other substrates in enzyme kinetics studies?

Kinetic parameters (Km, Vmax) for Naphthol AS-TR phosphate disodium can be derived using Michaelis-Menten plots. Its high solubility in alkaline buffers (pH >9) and rapid hydrolysis rate make it preferable over p-nitrophenyl phosphate (pNPP) in high-sensitivity assays. Comparative studies show a lower Km (≈0.05 mM) for Naphthol AS-TR, indicating stronger enzyme affinity. For validation, parallel assays with BCIP/NBT or pNPP should be performed under identical pH and temperature conditions .

Q. What methodological considerations are crucial for histochemical staining using Naphthol AS-TR phosphate disodium?

Key factors include:

- Tissue fixation : Use neutral-buffered formalin (≤24 hours) to preserve ALP activity.

- Substrate concentration : Optimize between 0.2–0.5 mM to balance signal intensity and background noise.

- Coupling agents : Fast Red TR (0.1 mg/mL) enhances precipitate formation; avoid prolonged exposure to light to prevent diazonium salt degradation.

- Controls : Include ALP-inhibited samples (e.g., 10 mM levamisole) to confirm enzymatic specificity .

Q. Can Naphthol AS-TR phosphate disodium be integrated into fluorescence-based detection systems?

Yes. In enzyme-responsive nanosystems, ALP hydrolyzes Naphthol AS-TR phosphate, altering the hydrophobicity of the microenvironment. Pairing with fluorogenic dyes like acridine orange (AO) enables fluorescence quenching assays. Optimize the AO/tetrakis(4-fluorophenyl)borate (TFPB) ion pair ratio (e.g., 1:2 molar ratio) to maximize sensitivity. Measure fluorescence intensity at λex/λem = 460/550 nm, ensuring minimal interference from unreacted substrate .

Q. How is Naphthol AS-TR phosphate disodium applied in studying CREB-CBP inhibition in cancer research?

Naphthol AS-TR phosphate inhibits CREB-CBP transcriptional activity, disrupting oncogenic signaling. For in vitro studies:

- Treat cancer cells (e.g., lung adenocarcinoma) with 10–50 µM NASTRp for 24–48 hours.

- Validate inhibition via luciferase reporter assays or qPCR for CREB target genes (e.g., E2F8).

- Pair with microarray analysis to identify downstream pathways (e.g., angiogenesis, cell cycle regulation). Computational docking models can predict binding affinities to CBP’s KIX domain .

Q. What are common sources of variability in ALP activity quantification, and how are they mitigated?

- Enzyme source variability : Use standardized ALP isoforms (e.g., intestinal vs. placental) and calibrate assays with purified enzyme controls.

- pH/Temperature effects : Maintain strict buffer conditions (pH 10.0 ± 0.2, 37°C ± 0.5°C) using thermostated spectrophotometers.

- Substrate purity : Verify via HPLC (≥95% purity) and pre-warm aliquots to avoid crystallization artifacts.

- Data normalization : Express activity as units/mg protein, using Bradford assays for total protein quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.